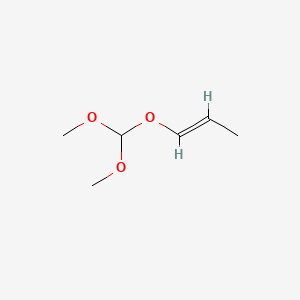

Dimethyl(E)-1-propenyl orthoformate

Description

Evolution and Context of Orthoformate Chemistry

Orthoformates, formally derivatives of the hypothetical orthoformic acid (HC(OH)₃), have a long-standing history in organic chemistry. Their synthesis was pioneered through methods like the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride. nist.gov Another classical method involves the reaction of chloroform (B151607) with a sodium alkoxide. wikipedia.org These compounds, with their three alkoxy groups attached to a single carbon atom, have traditionally been utilized as protecting groups for carboxylic acids and in the synthesis of aldehydes. nist.govresearchgate.net

The versatility of orthoformates, such as trimethyl orthoformate and triethyl orthoformate, has expanded significantly over time. They are now recognized as key reagents in a wide array of organic transformations, including the synthesis of acetals, formylation of amines, and as water scavengers to drive equilibrium-limited reactions to completion. researchgate.netwikipedia.orgmdpi.com Their ability to participate in three-component reactions to construct complex molecular scaffolds further underscores their importance in modern synthetic chemistry. mdpi.comnih.gov

Significance of Vinylic Orthoformates in Organic Synthesis

Vinylic orthoformates, characterized by the presence of a carbon-carbon double bond adjacent to the orthoformate moiety, represent a more specialized and highly reactive subclass of orthoesters. This structural feature imbues them with unique chemical properties and renders them valuable precursors for a variety of functional groups.

One of the primary methods for synthesizing vinylic orthoesters is through the dehydrohalogenation of the corresponding β-chloroalkyl orthoesters using a base. nih.gov These compounds can undergo reactions with carboxylic acids to yield dialkenyloxyalkyl carboxylates. nist.gov The presence of the vinyl group allows for a range of transformations, including additions and cycloadditions, that are not accessible with their saturated counterparts. This reactivity makes them powerful building blocks in the synthesis of complex organic molecules.

Research Gaps and Opportunities Pertaining to Dimethyl(E)-1-propenyl Orthoformate

Despite the established utility of orthoformates and the synthetic potential of vinylic orthoformates, this compound remains a largely unexplored compound. The existing literature provides its basic identification and some thermodynamic data but lacks in-depth studies on its specific reactivity and synthetic applications.

Table 2: Selected Thermodynamic Properties of this compound

| Property | Value | Unit |

| Enthalpy of Formation at Standard Conditions (gas) | - | kJ/mol |

| Standard Gibbs Free Energy of Formation | - | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions | - | kJ/mol |

| Normal Boiling Point Temperature | - | K |

| Critical Temperature | - | K |

| Critical Pressure | - | kPa |

| Note: Specific experimental values for these properties are not readily available in the cited literature, representing a significant data gap. |

This lack of specific research presents a clear opportunity for the scientific community. Key areas for future investigation include:

Development of Optimized Synthetic Routes: While general methods for vinylic orthoformate synthesis exist, the development of a high-yield, stereoselective synthesis of this compound would be a valuable contribution.

Exploration of Reactivity: A systematic study of its reactions with various electrophiles and nucleophiles would uncover its unique reactivity profile. Its potential as a diene or dienophile in cycloaddition reactions, for instance, is a promising avenue for research.

Application in Target-Oriented Synthesis: Investigating the use of this compound as a key intermediate in the synthesis of natural products or pharmaceutically active molecules could demonstrate its practical utility.

Polymerization Studies: The vinyl group suggests the possibility of polymerization, leading to novel materials with potentially interesting properties.

Structure

3D Structure

Properties

CAS No. |

66178-19-6 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(E)-1-(dimethoxymethoxy)prop-1-ene |

InChI |

InChI=1S/C6H12O3/c1-4-5-9-6(7-2)8-3/h4-6H,1-3H3/b5-4+ |

InChI Key |

DDINHWIZOMBDDD-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/OC(OC)OC |

Canonical SMILES |

CC=COC(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl E 1 Propenyl Orthoformate

Direct Synthetic Routes

Direct synthetic routes offer an efficient means to access Dimethyl(E)-1-propenyl orthoformate, primarily through the orthoesterification of propenal derivatives or by addition reactions to propynyl (B12738560) orthoformates.

Orthoesterification of Propenal Derivatives

The reaction of propenal (acrolein) or its derivatives with trimethyl orthoformate in the presence of an acid catalyst is a primary method for the formation of related acetal (B89532) structures, which can be seen as precursors to the desired enol ether orthoformate. A Chinese patent describes a method for preparing acrolein dimethyl acetal by reacting acrolein and trimethyl orthoformate under acidic conditions without a solvent. ru.nlhsppharma.comgoogle.comgoogle.com This process is noted for its high reaction selectivity and good product quality. ru.nlhsppharma.comgoogle.comgoogle.com The reaction typically involves adding the orthoformate and an acid catalyst (such as sulfuric acid, hydrochloric acid, or an organic acid) to a reaction vessel, followed by the controlled addition of acrolein at a specific temperature range (e.g., 0-40 °C). ru.nlhsppharma.comgoogle.comgoogle.com After the reaction, the mixture is neutralized with a base. ru.nlhsppharma.comgoogle.comgoogle.com

While the direct product of this reaction is often the saturated acetal, 3,3-dimethoxy-1-propene, the formation of the isomeric enol ether, this compound, can be envisioned under conditions that favor elimination of methanol (B129727) from the acetal or by direct 1,4-addition to the α,β-unsaturated aldehyde system followed by rearrangement. The choice of catalyst and reaction conditions, such as temperature and the use of a dehydrating agent, can influence the product distribution. organic-chemistry.org For instance, the use of trimethyl orthoformate itself can act as a water scavenger, driving the equilibrium towards product formation. organic-chemistry.org

A general procedure for the synthesis of acrolein diethyl acetal, a related compound, involves the reaction of acrolein with triethyl orthoformate in the presence of ammonium (B1175870) nitrate (B79036) in anhydrous ethanol (B145695) at room temperature. researchgate.netorgsyn.org This suggests that similar conditions could be adapted for the synthesis of the dimethyl analogue.

Table 1: Reaction Conditions for the Synthesis of Acrolein Acetals

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product | Reference |

| Acrolein, Trimethyl Orthoformate | Sulfonic Acid | None | 30-40 | 81.8 | Acrolein Dimethyl Acetal | hsppharma.com |

| Acrolein, Triethyl Orthoformate | Ammonium Nitrate | Anhydrous Ethanol | Room Temp. | 72-80 | Acrolein Diethyl Acetal | researchgate.netorgsyn.org |

Addition Reactions to Propynyl Orthoformates

An alternative direct route involves the synthesis of a propynyl orthoformate intermediate followed by a stereoselective reduction of the alkyne moiety. The precursor, propargyl alcohol (prop-2-yn-1-ol), is commercially available and can be synthesized by the copper-catalyzed reaction of acetylene (B1199291) with formaldehyde (B43269). ru.nl

The synthesis of the corresponding propynyl orthoformate, such as 3,3,3-trimethoxy-1-propyne, can be achieved through various methods, including the reaction of propargyl alcohol with a suitable reagent like trimethyl orthoformate under acidic conditions. A review on alkyl orthoesters mentions 3,3,3-triethoxy-1-propyne as an example of an orthoester. rsc.org

Once the propynyl orthoformate is obtained, the next critical step is the stereoselective reduction of the carbon-carbon triple bond to an (E)-double bond. This can be achieved using various established methods for alkyne reduction, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation using specific catalysts (e.g., Lindlar's catalyst for Z-selectivity, which would then require isomerization, or specialized catalysts for direct E-selectivity).

Indirect Synthetic Strategies and Precursor Transformations

Indirect methods provide alternative pathways to this compound by modifying existing orthoformate structures or by carrying out functional group interconversions on suitable precursors.

Modifications of Related Propenyl Orthoformates

This strategy involves the synthesis of a related propenyl orthoformate that can be subsequently modified to yield the target compound. For instance, a propenyl orthoformate with a different substitution pattern or stereochemistry could be synthesized and then isomerized. Acid-catalyzed isomerization can be a viable method to convert a (Z)-propenyl orthoformate to the more thermodynamically stable (E)-isomer. google.comnih.gov The modification of natural products often involves simplifying complex structures or altering functional groups to improve properties, principles that can be applied to the targeted synthesis of chemical compounds. nih.govresearchgate.net

Functional Group Interconversions Leading to this compound

Functional group interconversion offers a versatile approach where a precursor molecule with a different functional group at the desired position is converted into the target orthoformate. One plausible route could involve the conversion of a suitable precursor containing a leaving group at the 1-position of the propenyl chain, which is then displaced by a dimethoxymethyl group.

Another conceptual approach could start from a precursor already containing the propenyl moiety and another functional group that can be transformed into the dimethyl orthoformate. For example, a propenyl halide could potentially be converted to the target compound, although this would require specific and likely complex multi-step procedures. The field of organic functional group interconversion is vast and offers numerous possibilities for such transformations. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Stereoselective Synthesis of this compound

Achieving the desired (E)-stereochemistry of the double bond is a crucial aspect of the synthesis. Several stereoselective methods for the formation of (E)-enol ethers can be adapted for the synthesis of this compound.

One of the most powerful methods for the stereoselective synthesis of alkenes is the Wittig reaction. researchgate.netnih.govamanote.comresearchgate.net To favor the formation of the (E)-alkene, a stabilized ylide is typically used. nih.govamanote.comresearchgate.net In the context of synthesizing the target orthoformate, a possible disconnection would involve the reaction of a stabilized phosphorus ylide with formaldehyde dimethyl acetal (dimethoxymethane) or a related electrophile. However, a more direct approach would be the reaction of a suitable ylide with a precursor containing the orthoformate moiety. Wittig reactions with α-chloroethers have been used for the synthesis of enol ethers.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is well-known for its high (E)-selectivity in alkene synthesis. amanote.com This reaction utilizes a phosphonate (B1237965) carbanion, which generally provides excellent stereocontrol. A synthetic strategy could involve the reaction of the anion of a dimethyl(phosphonomethyl)orthoformate with formaldehyde.

Furthermore, methods for the stereoselective formation of (E)-1-alkenyl ethers from the coupling reaction of 1,3- or 3,3-diethoxy-1-propene with Grignard reagents catalyzed by a nickel-phosphine complex have been reported, suggesting a potential route for the synthesis of the target molecule with the desired stereochemistry. researchgate.net

Control of (E)-Stereochemistry in Alkene Moiety

Achieving high (E)-stereoselectivity in the propenyl group is critical for the synthesis of this compound. Research into the stereospecific synthesis of alkenyl derivatives, such as allylsilanes and alkenylphosphonates, provides valuable insights into methodologies applicable to orthoformate synthesis. These strategies often rely on the stereochemistry of the starting materials, which is then transferred to the final product.

A common and effective strategy involves starting with a terminal alkyne and employing a hydroboration reaction. The choice of hydroboration reagent and subsequent reaction conditions dictates the stereochemical outcome. For instance, the hydroboration of 1-alkynes can lead to the formation of (E)-1-alkenylboronate esters. lookchem.com These intermediates are valuable as they can undergo further transformations while retaining the (E)-geometry of the double bond. The reaction of these (E)-1-alkenylboronate esters with appropriate reagents can then yield the desired (E)-alkenyl orthoformate.

Another approach involves the stereospecific synthesis of (E)-alkenylphosphonates from vinylboronate esters in the presence of a palladium catalyst, demonstrating a method to preserve the (E) configuration during C-P bond formation. nih.gov Similar palladium-catalyzed cross-coupling strategies could be adapted for the synthesis of (E)-alkenyl orthoformates.

The table below summarizes representative methods that achieve high stereochemical purity for (E)-alkenes, which are foundational for synthesizing the target orthoformate.

Table 1: Methodologies for Stereoselective Synthesis of (E)-Alkenyl Precursors

| Precursor Type | Starting Material | Key Reagents | Stereochemical Purity |

|---|---|---|---|

| (Z)-Allylsilane | (E)-1-Alkenylboronate ester | Trimethylsilylmethyllithium, Iodine in Methanol | >98% (Z) |

| (E)-Allylsilane | (Z)-1-Alkenylboronate ester | Trimethylsilylmethyllithium, Iodine in Methanol | >98% (E) |

This table illustrates that the stereochemistry of the final product is directly dependent on the stereochemistry of the boronate ester precursor, a principle that can be extended to the synthesis of this compound. lookchem.comnih.gov

Chiral Induction in Orthoformate Formation

The creation of a chiral center at the orthoformate carbon introduces an additional layer of complexity to the synthesis, requiring asymmetric synthesis techniques. Asymmetric synthesis aims to produce chiral products in unequal amounts, which is crucial when the biological activity of enantiomers differs. slideshare.net Strategies for inducing chirality include the use of chiral auxiliaries, chiral catalysts, or chiral reagents. slideshare.netyoutube.comethz.ch

While specific literature on the chiral induction for this compound is not abundant, general principles of asymmetric orthoformate and acetal synthesis are well-established and applicable. A notable example is the enantioselective formation of acetals from N-acyl-1,3-thiazinane-2-thiones and trimethyl orthoformate, catalyzed by a chiral nickel complex, [(R)-DTBM-SEGPHOS]NiCl₂. orgsyn.org This reaction demonstrates that a chiral Lewis acid can effectively control the stereochemical outcome of the addition of an orthoformate to a substrate. The catalyst, [(R)-DTBM-SEGPHOS]NiCl₂, is activated in situ, coordinating with the acyl group to facilitate a stereoselective reaction. orgsyn.org

The proposed mechanism involves the generation of an electrophilic species from the orthoformate by a triflate, which then reacts under the control of the chiral nickel catalyst. This approach highlights a powerful method for introducing acetal functionality with high enantioselectivity. researchgate.net

Another relevant strategy is the enzymatic kinetic resolution of racemic mixtures, where an enzyme selectively reacts with one enantiomer. For instance, immobilized lipase (B570770) B from Candida antarctica has been used in the kinetic resolution of racemic ibuprofen (B1674241), where a trialkyl orthoformate acted as a "water trapper/alcohol releaser molecule" to enhance enantioselectivity. researchgate.netucm.es This principle could potentially be adapted for the resolution of a racemic orthoformate.

The table below outlines key findings in related asymmetric syntheses, providing a framework for potential application to the target molecule.

Table 2: Research Findings in Asymmetric Acetal and Orthoformate Synthesis

| Reaction Type | Substrate | Catalyst/Reagent | Key Finding |

|---|---|---|---|

| Enantioselective Acetal Formation | N-Propanoyl-1,3-thiazinane-2-thione | [(R)-DTBM-SEGPHOS]NiCl₂, Trimethyl orthoformate, TESOTf, 2,6-lutidine | Effective method for introducing acetal functionality with high enantioselectivity. orgsyn.orgresearchgate.net |

| Enzymatic Kinetic Resolution | rac-Ibuprofen | Immobilized Lipase B, Triethyl orthoformate | Orthoformate improves enantioselectivity in enzymatic resolution. researchgate.netucm.es |

This table summarizes catalytic systems and reagents that have successfully induced chirality in reactions involving orthoformates or related structures, suggesting viable pathways for the asymmetric synthesis of chiral orthoformates. orgsyn.orgresearchgate.netresearchgate.netucm.esnih.gov

Reaction Mechanisms and Reactivity of Dimethyl E 1 Propenyl Orthoformate

Hydrolysis and Transorthoesterification Mechanisms

The orthoester group in Dimethyl(E)-1-propenyl orthoformate is susceptible to nucleophilic attack, particularly under acidic conditions. This reactivity underpins its hydrolysis and transorthoesterification reactions.

Acid-Catalyzed Hydrolysis Pathways

The hydrolysis of orthoesters is a well-established acid-catalyzed process that proceeds readily in mild aqueous acid to yield an ester and two equivalents of alcohol. nih.gov For this compound, this reaction is expected to proceed through a multistage mechanism initiated by protonation.

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters involves the initial protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarboxonium ion. This cation is then attacked by water, and subsequent deprotonation and elimination of a second alcohol molecule lead to the final ester product.

However, in the case of vinyl orthoesters, an alternative pathway involving initial protonation of the double bond can also be considered. ru.nl This would lead to the formation of a carboxonium ion. Regardless of the initial protonation site, the formation of a key carboxonium ion intermediate is a critical step. The hydrolysis of related ketene (B1206846) acetals, which also possess a vinylic ether structure, has been shown to proceed via proton transfer from the catalyst to the substrate, followed by hydration of the resulting dialkoxy cation and subsequent decomposition of the hydrogen orthoester intermediate.

The rate of hydrolysis of orthoesters is significantly influenced by the electronic nature of the substituents. Studies on various orthoesters have demonstrated that electron-donating groups at the central carbon enhance the rate of hydrolysis, while electron-withdrawing groups have a retarding effect. nih.gov This is consistent with a mechanism where the development of positive charge in the transition state is a key feature. For this compound, the propenyl group's electronic influence will play a crucial role in its hydrolysis kinetics.

Table 1: General Trends in Acid-Catalyzed Hydrolysis of Orthoesters

| Substituent at Central Carbon | Relative Rate of Hydrolysis | Probable Mechanism | Reference |

| Electron-donating (e.g., -CH3) | Increased | Stabilization of carboxonium ion | nih.gov |

| Electron-withdrawing (e.g., -CF3) | Decreased | Destabilization of carboxonium ion | nih.gov |

| Vinylic (e.g., -CH=CH2) | Influenced by electronic nature of the vinyl group | A-1 type mechanism | ru.nl |

This table presents generalized trends based on literature for various orthoesters and is expected to be applicable to this compound.

Nucleophilic Exchange and Transorthoesterification Processes

In the absence of water but in the presence of an alcohol and an acid catalyst, this compound can undergo transorthoesterification. This reaction involves the exchange of the methoxy (B1213986) groups for other alkoxy groups. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The reaction proceeds through the formation of the same dialkoxycarboxonium ion intermediate as in hydrolysis. This intermediate is then intercepted by the new alcohol, leading to the formation of a new orthoester. This process can be reversible, and the position of the equilibrium is dependent on the relative concentrations and reactivities of the alcohols involved. The use of an excess of the new alcohol can drive the reaction to completion. This method is a common strategy for the synthesis of more complex orthoesters from simpler ones like trimethyl orthoformate. rsc.org

Enzymatic and Biocatalytic Hydrolysis Profiles

While specific studies on the enzymatic hydrolysis of this compound are not prevalent in the literature, the general principles of enzyme-catalyzed hydrolysis of esters can be applied. Hydrolases, particularly esterases and lipases, are known to catalyze the cleavage of ester bonds. ru.nlnih.govthieme-connect.de These enzymes are widely used in biocatalysis for the kinetic resolution of racemic mixtures and the synthesis of enantiomerically pure compounds. nih.govmdpi.com

The mechanism of action for many of these enzymes involves a catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in the active site. thieme-connect.de The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the alcohol and form an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Orthoformates have been employed in enzymatic reactions as "water trappers." In these applications, the orthoformate reacts with the water produced during an esterification reaction, driving the equilibrium towards the product side. mdpi.com This strategy involves the in-situ hydrolysis of the orthoformate, which in turn releases alcohol that can participate in the desired esterification. Given this reactivity, it is plausible that certain lipases or esterases could directly hydrolyze the ester-like structure of this compound, although the vinylic group might influence substrate specificity and reaction rates.

Table 2: General Substrate Specificity of Common Hydrolases

| Enzyme | Typical Substrate | Potential for Hydrolysis of this compound | Reference |

| Lipases (e.g., from Candida antarctica) | Esters of long-chain fatty acids | Possible, but may be influenced by the vinylic and methyl groups. | nih.govnottingham.ac.uk |

| Esterases (e.g., from porcine liver) | Esters of short-chain carboxylic acids | Potentially higher than lipases due to smaller substrate size. | thieme-connect.de |

| Proteases (e.g., α-chymotrypsin) | Amide bonds in proteins, some ester substrates | Less likely due to specific recognition sites for amino acid residues. | nih.gov |

This table provides a general overview of enzyme classes and their potential applicability to the hydrolysis of the target compound based on known substrate preferences.

Reactions Involving the Vinylic Moiety

The presence of a carbon-carbon double bond in this compound opens up a range of reactions characteristic of alkenes, particularly electrophilic additions and cycloadditions.

Electrophilic Additions to the Double Bond

The vinylic double bond in this compound is electron-rich due to the electron-donating effect of the adjacent oxygen atom, making it susceptible to attack by electrophiles. A common example of such a reaction is the addition of halogens.

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to alkenes typically proceeds through a mechanism involving the formation of a cyclic halonium ion intermediate. libretexts.orglibretexts.org This intermediate is then attacked by the halide ion in an anti-fashion, leading to the formation of a vicinal dihalide. The stereochemistry of the starting alkene influences the stereochemistry of the product. For this compound, the (E)-configuration would be expected to lead to a specific stereoisomer of the dihalogenated product.

The regioselectivity of electrophilic additions to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms. In the case of this compound, the initial attack of the electrophile would likely occur at the β-carbon of the double bond, leading to a carbocation stabilized by the adjacent oxygen atom.

Cycloaddition Reactions

The double bond of this compound can participate as a 2π component in various cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com As an electron-rich alkene, this compound would be expected to react readily with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction. nih.gov The stereochemistry of the dienophile is retained in the product, so the (E)-geometry of the orthoformate would be reflected in the stereochemistry of the resulting cyclohexene (B86901) derivative.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole to a dipolarophile (in this case, the alkene) to form a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com The reactivity and regioselectivity of these reactions are often explained by frontier molecular orbital (FMO) theory. The electron-rich nature of the vinylic bond in this compound suggests it would react efficiently with electron-deficient 1,3-dipoles.

Table 3: Predicted Reactivity in Cycloaddition Reactions

| Reaction Type | Reactant Partner | Expected Product | Key Factors | Reference |

| Diels-Alder | Electron-deficient diene | Substituted cyclohexene | Inverse-electron-demand | nih.gov |

| 1,3-Dipolar Cycloaddition | Electron-deficient 1,3-dipole (e.g., nitrones, azides) | Substituted five-membered heterocycle | FMO energies, regioselectivity | wikipedia.orgresearchgate.net |

This table outlines the expected behavior of this compound in common cycloaddition reactions based on the general principles of these reactions.

Oxy-Cope and Related Rearrangements

The structural motif of this compound makes it a suitable substrate for a variant of the Claisen rearrangement, specifically the Johnson-Claisen rearrangement. bioinfopublication.orgwikipedia.orglibretexts.org This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The process is initiated by the reaction of an allylic alcohol with an orthoester, such as this compound, typically in the presence of a weak acid catalyst like propionic acid and often requires elevated temperatures (100–200 °C). wikipedia.orglibretexts.org

The mechanism proceeds through the in-situ formation of a mixed ketene acetal (B89532) intermediate. bioinfopublication.orgmasterorganicchemistry.com This intermediate then undergoes a concerted, intramolecular libretexts.orglibretexts.org-sigmatropic rearrangement, a process governed by the Woodward-Hoffmann rules, to yield a γ,δ-unsaturated ester. wikipedia.org The reaction is exothermic and proceeds through a highly ordered, chair-like six-membered transition state, which accounts for its high stereospecificity. bioinfopublication.orgwikipedia.org The driving force for this rearrangement is the energetically favorable formation of a carbonyl group. wikipedia.org

While the classical Claisen rearrangement involves an allyl vinyl ether, the Johnson-Claisen variation circumvents the often-difficult preparation of these ethers by generating the key ketene acetal intermediate directly from the more readily available allylic alcohol and an orthoester. bioinfopublication.orgmasterorganicchemistry.com This has broadened the scope and utility of the Claisen rearrangement in synthetic organic chemistry. bioinfopublication.org

It is important to distinguish this from the Oxy-Cope rearrangement, which involves the libretexts.orglibretexts.org-sigmatropic rearrangement of 1,5-dien-3-ols to produce unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com While both are libretexts.orglibretexts.org-sigmatropic rearrangements, the substrates and products differ. The Oxy-Cope rearrangement can be significantly accelerated by the presence of a base, leading to the anionic Oxy-Cope rearrangement, which can see rate enhancements of 10¹⁰ to 10¹⁷. wikipedia.orgorganic-chemistry.org

Reactions at the Orthoformate Center

The orthoformate functional group in this compound is the primary site of its reactivity, enabling a variety of transformations.

Alkylations and Acylations

Orthoformates, in general, are versatile reagents in alkylation and acylation reactions. researchgate.net For instance, trimethyl orthoformate has been used for the chemoselective S-alkylation of thiohydantoins in the presence of zinc chloride and acetic anhydride. researchgate.net While specific studies on the use of this compound as an alkylating or acylating agent are not prevalent in the provided search results, the general reactivity of orthoformates suggests its potential in similar transformations.

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, typically involves alkyl or acyl halides and a Lewis acid to form new carbon-carbon bonds with an aromatic ring. masterorganicchemistry.com Intramolecular versions of this reaction are valuable for constructing polycyclic systems. masterorganicchemistry.com Although not directly involving an orthoformate as the primary electrophile, the principles of activating a carbon for nucleophilic attack are relevant. In the context of orthoformates, their reaction with strong Lewis acids could potentially generate a sufficiently electrophilic species to participate in alkylation or acylation reactions. For example, the reaction of orthoesters with 1,3-diketones can lead to C-C or C-O coupling products depending on the presence and type of acid catalyst. bohrium.com

Elimination Reactions to Form Vinyl Ethers

A key reaction of orthoesters is their ability to undergo elimination of an alcohol molecule to form ketene acetals, which are a class of reactive vinyl ethers. bioinfopublication.orgtandfonline.com This elimination is a crucial step in the Johnson-Claisen rearrangement, where the ketene acetal is the species that undergoes the sigmatropic shift. bioinfopublication.orgmasterorganicchemistry.com The formation of the ketene acetal from the mixed orthoester is typically catalyzed by a weak acid and can be driven forward by distilling off the alcohol byproduct. bioinfopublication.org

The synthesis of ketene acetals can also be achieved through various other methods, including the dehydrohalogenation of 2-haloketals and the deamination of intermediate salts derived from nitriles. tandfonline.com Ketene acetals are valuable synthetic intermediates, participating in cycloaddition reactions and serving as precursors for esters and lactones. tandfonline.com Ketene N,S-acetals, which possess both nitrogen and sulfur atoms attached to the double bond, are another important class of "push-pull" alkenes with unique electronic properties and synthetic utility. acs.orgresearchgate.net

Thermolytic and Photochemical Reactivity of this compound

The thermal reactivity of this compound is dominated by the Johnson-Claisen rearrangement, which often requires high temperatures, typically between 100 and 200 °C, for the reaction to proceed at a reasonable rate. wikipedia.orglibretexts.org The thermal stability of the orthoformate itself is a prerequisite for this rearrangement to occur efficiently.

Information regarding the specific photochemical reactivity of this compound is not detailed in the provided search results. However, the concept of a photo-Claisen rearrangement exists, which is a photochemical variant of the Claisen rearrangement. byjus.com This suggests that related sigmatropic rearrangements can, in some cases, be initiated by photochemical means. Further research would be needed to determine if this compound or its derivatives undergo any specific photochemical transformations.

Catalysis in the Synthesis and Transformations of Dimethyl E 1 Propenyl Orthoformate

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the transformations of complex organic molecules like Dimethyl(E)-1-propenyl orthoformate.

Brønsted and Lewis Acid Catalysis

The orthoester group is the primary site for acid-catalyzed reactions. Both Brønsted and Lewis acids can activate the molecule, leading to a variety of transformations.

Brønsted Acid Catalysis: Protic acids are known to catalyze the hydrolysis and transesterification of orthoesters. nih.govgoogle.com In the case of this compound, treatment with a Brønsted acid in the presence of an alcohol would likely lead to an exchange of the methoxy (B1213986) groups. The presence of the electron-donating propenyl group might influence the rate of these reactions compared to simple alkyl orthoformates. The general mechanism involves protonation of one of the oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by a nucleophile.

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or iron(III) chloride (FeCl₃), are also effective catalysts for orthoester reactions. nih.gov They function by coordinating to one of the oxygen atoms, which increases the electrophilicity of the central carbon atom and facilitates nucleophilic attack. In the context of this compound, Lewis acids could catalyze additions to the double bond or facilitate rearrangements. For instance, intramolecular reactions involving the propenyl group could be envisioned. The interplay between the orthoester and the alkene functionalities under Lewis acid catalysis could lead to complex and potentially novel molecular architectures.

A synergistic effect of Brønsted and Lewis acids has also been shown to be effective in various organic transformations, which could be applicable to the reactions of this compound. nih.govsemanticscholar.orgnih.gov

Table 1: Potential Brønsted and Lewis Acid Catalysts for Orthoester Transformations

| Catalyst Type | Catalyst Example | Potential Transformation | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Hydrolysis, Transesterification | dicp.ac.cn |

| Brønsted Acid | Sulfamic acid | Condensation reactions | semanticscholar.org |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Rearrangements, Additions | nih.gov |

| Lewis Acid | Iron(III) chloride (FeCl₃) | Cross-coupling reactions | nih.gov |

| Synergistic | Brønsted Acid/Lewis Acid Combination | Aromatic alkylation | nih.gov |

This table presents examples of catalysts used for general orthoester transformations and are expected to be applicable to this compound.

Transition Metal-Mediated Transformations

The propenyl moiety in this compound opens the door to a wide array of transition metal-catalyzed reactions. Catalysts based on palladium, rhodium, ruthenium, and other transition metals are instrumental in C-C and C-heteroatom bond formation. nih.gov

For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could potentially be employed to functionalize the vinylic position of the propenyl group. This would allow for the introduction of aryl, vinyl, or alkyl substituents. The orthoester functionality would likely remain intact under typical cross-coupling conditions, offering a pathway to elaborate derivatives.

Furthermore, transition metal catalysts can mediate the addition of nucleophiles to the double bond. For example, a palladium-catalyzed hydroamination or hydroalkoxylation could functionalize the alkene. The stereochemistry of such additions would be a key aspect to control, potentially achievable through the use of chiral ligands on the metal center.

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Potential Product | Reference |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Arylated or vinylated orthoester | nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylated or vinylated orthoester | nih.gov |

| Hydroformylation | Rh/phosphine complex | Aldehyde-functionalized orthoester | nih.gov |

| Olefin Metathesis | Grubbs' or Schrock's catalyst | Cross-metathesis products | nih.gov |

This table illustrates potential applications of transition metal catalysis to the propenyl group of the target molecule, based on known reactivity of similar unsaturated compounds.

Organocatalysis in Stereoselective Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. researchgate.net For this compound, chiral organocatalysts could be employed to achieve stereocontrol in reactions involving either the orthoester or the propenyl group.

For example, a chiral Brønsted acid could catalyze the enantioselective addition of a nucleophile to the oxocarbenium ion generated from the orthoester, leading to the formation of a chiral acetal (B89532). Alternatively, chiral amines or phosphoric acids could catalyze the conjugate addition of nucleophiles to the α,β-unsaturated system that could be formed from the propenyl group under certain conditions. The development of stereoselective transformations of this compound using organocatalysis represents a promising area for future research.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling, making them attractive for industrial applications.

Solid Acid Catalysts

Solid acids, such as zeolites, montmorillonite (B579905) clays, and supported sulfonic acids, can serve as effective heterogeneous catalysts for reactions typically promoted by homogeneous Brønsted or Lewis acids. researchgate.netnih.gov In the context of this compound, these materials could be used to catalyze hydrolysis, transesterification, or rearrangement reactions.

The porous structure of these materials can also impart shape selectivity, potentially favoring the formation of specific isomers. For instance, the use of a zeolite with appropriate pore dimensions could selectively catalyze an intramolecular cyclization reaction. The reusability of solid acid catalysts would be a major benefit for the synthesis and transformations of this orthoformate. nih.gov

Table 3: Examples of Solid Acid Catalysts

| Catalyst | Type | Potential Application | Reference |

| Montmorillonite K10 | Clay | Acetalization, Rearrangements | rsc.org |

| Zeolite H-ZSM-5 | Zeolite | Isomerization, Cracking | researchgate.net |

| Amberlyst-15 | Sulfonated Resin | Esterification, Etherification | nih.gov |

| Supported Heteropolyacids | HPA on support | Dehydration, Etherification | nih.gov |

This table provides examples of solid acid catalysts and their general applications, which could be extended to the reactions of this compound.

Supported Metal Catalysts

Immobilizing transition metal complexes on solid supports combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. bohrium.com For this compound, supported palladium, rhodium, or ruthenium catalysts could be employed for the same transformations described in the homogeneous catalysis section, such as cross-coupling, hydrogenation, or hydroformylation reactions.

The support material can play a crucial role in the catalytic performance, influencing the dispersion, stability, and electronic properties of the metal nanoparticles. nih.gov For example, a metal supported on an acidic or basic material could lead to bifunctional catalysis, where both the metal and the support participate in the reaction. The design of supported metal catalysts for the selective transformation of this compound is a promising avenue for developing efficient and sustainable chemical processes.

Biocatalysis and Enzyme-Mediated Processes

The application of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. In the context of orthoformates, and by extension this compound, biocatalysis presents intriguing possibilities for their synthesis and transformation. While direct research on the enzymatic pathways involving this compound is not extensively documented in publicly available literature, the principles derived from studies on analogous orthoformates provide a strong basis for discussing its potential in enzyme-mediated processes.

Enzymatic Transformations Utilizing Orthoformates

Enzymatic transformations involving orthoformates primarily capitalize on their reactivity as alcohol donors and their ability to act as water scavengers in non-aqueous media. This is particularly valuable in equilibrium-limited reactions such as esterification and transesterification, which are commonly catalyzed by lipases.

Orthoformates like triethyl orthoformate have been successfully employed to enhance the efficiency of enzymatic kinetic resolutions. researchgate.netmdpi.com In these reactions, the orthoformate serves a dual purpose. Firstly, it reacts with the water produced during the esterification, shifting the equilibrium towards the product side. Secondly, its hydrolysis in situ, often catalyzed by the acidic or basic residues on the enzyme or by trace amounts of acid, releases the corresponding alcohol (e.g., ethanol (B145695) from triethyl orthoformate). This newly generated alcohol can then act as a nucleophile in the enzymatic transesterification reaction. mdpi.com

While no specific studies on this compound are available, it is plausible that it could function similarly. The enzymatic hydrolysis of this compound would be expected to yield methanol and the unstable (E)-1-propenol, which would likely tautomerize to propanal. The primary role, however, would likely be as a water scavenger to drive biocatalytic reactions. Lipases, such as those from Candida antarctica (CALB), Candida rugosa (CRL), and Pseudomonas fluorescens (PFL), are well-known for their broad substrate scope and utility in organic solvents, making them prime candidates for mediating transformations involving orthoformates. nih.govmdpi.com

The general scheme for a lipase-catalyzed esterification using an orthoformate as a water scavenger is depicted below:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (Enzyme-catalyzed esterification)

RC(OR'')₃ + H₂O → RCOOR'' + 2 R''OH (Orthoformate hydrolysis to remove water)

The table below summarizes the effect of using an orthoformate in a representative lipase-catalyzed reaction, based on data from related compounds.

| Reaction | Catalyst | Orthoformate Additive | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Kinetic Resolution of rac-Ibuprofen | Immobilized CALB | None | >95 | Low | mdpi.com |

| Kinetic Resolution of rac-Ibuprofen | Immobilized CALB | Triethyl Orthoformate | ~50 | High | mdpi.com |

| Kinetic Resolution of rac-3-phenyl-4-pentenoic acid | Novozym 435 | Triethyl Orthoformate | - | High (for ester) | rsc.org |

This table is illustrative and based on the use of triethyl orthoformate, as direct data for this compound is not available.

Application of Biocatalysts for Enantioselective Reactions

A significant application of biocatalysis is in the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. researchgate.net The use of orthoformates has been shown to be an effective strategy to enhance the enantioselectivity of enzyme-catalyzed kinetic resolutions. researchgate.netmdpi.com

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. The efficiency of this process is described by the enantiomeric ratio (E). By removing water, orthoformates can make the enzymatic reaction effectively irreversible, which often leads to higher E values. mdpi.com

For instance, in the kinetic resolution of racemic ibuprofen (B1674241) using immobilized Candida antarctica lipase (B570770) B (CALB), the addition of triethyl orthoformate significantly improved the enantioselectivity. mdpi.com This approach could theoretically be extended to reactions involving this compound. The presence of the (E)-1-propenyl group might also influence the enzyme's active site binding, potentially leading to different selectivity profiles compared to simple alkyl orthoformates, although this remains a subject for future research.

The potential application of this compound in biocatalytic enantioselective reactions could involve its use as a co-substrate or additive in:

Kinetic resolution of racemic alcohols: The orthoformate would act as a water scavenger in the lipase-catalyzed acylation of the alcohol.

Kinetic resolution of racemic acids: Here, it would facilitate the esterification of the acid with an added alcohol.

Dynamic kinetic resolution (DKR): In combination with a racemization catalyst, the orthoformate could help achieve theoretical yields of up to 100% of a single enantiomer. researchgate.net

The table below presents data on the enhancement of enantioselectivity in a lipase-catalyzed reaction with the addition of an orthoformate, which serves as a model for the potential application of this compound.

| Substrate | Enzyme | Reaction Type | Orthoformate | Enantiomeric Ratio (E) | Reference |

| rac-Ibuprofen | Immobilized CALB | Esterification | Triethyl Orthoformate | Up to 31.8 | mdpi.com |

| rac-3-phenyl-4-pentenoic acid | Novozym 435 | Esterification | Various Trialkyl Orthoesters | E > 200 | rsc.org |

This table illustrates the principle with data from related orthoformates due to the absence of specific data for this compound.

Theoretical and Computational Studies of Dimethyl E 1 Propenyl Orthoformate

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations, particularly using DFT methods such as B3LYP with a 6-31G* basis set, are instrumental in determining the equilibrium geometry and electronic properties of molecules like Dimethyl(E)-1-propenyl orthoformate. These calculations provide optimized molecular structures with key parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, the geometry is characterized by the central orthoformate carbon atom bonded to two methoxy (B1213986) groups and one (E)-1-propenoxy group. The (E)-configuration of the propenyl group indicates that the methyl group and the orthoformate oxygen are on opposite sides of the C=C double bond.

Table 1: Predicted Geometrical Parameters for this compound (Analog-Based)

| Parameter | Atom(s) Involved | Predicted Value (Based on Analogous Structures) |

| Bond Lengths (Å) | ||

| C(ortho)-O(methoxy) | 1.41 | |

| C(ortho)-O(propenyl) | 1.42 | |

| C=C (propenyl) | 1.34 | |

| C(sp²)-O (propenyl) | 1.36 | |

| C(methoxy)-O | 1.43 | |

| Bond Angles (°) ** | ||

| O-C(ortho)-O | 109.5 | |

| C(ortho)-O-C(methoxy) | 114.0 | |

| C(ortho)-O-C(propenyl) | 118.0 | |

| C=C-O (propenyl) | 125.0 | |

| Dihedral Angles (°) ** | ||

| H-C=C-H (propenyl) | 180.0 (trans) |

The electronic properties, such as the distribution of atomic charges, are also elucidated through these calculations. The central orthoformate carbon is expected to carry a partial positive charge due to the electronegativity of the three attached oxygen atoms, making it a potential site for nucleophilic attack.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and products. For this compound, hydrolysis is a fundamental reaction, and its mechanism can be computationally explored.

The hydrolysis of orthoformates can proceed through different mechanisms, such as the A-1 or A-SE2 pathway. osti.gov In the A-1 mechanism, a rapid pre-equilibrium protonation of the orthoformate is followed by a rate-determining unimolecular cleavage of a C-O bond to form a dialkoxycarbenium ion intermediate. In the A-SE2 mechanism, the proton transfer and C-O bond cleavage occur in a concerted manner in the rate-limiting step. osti.gov

Computational studies can locate the transition state structures for these pathways. The geometry of the transition state provides crucial information about the reaction mechanism. For the hydrolysis of an unsaturated orthoformate like this compound, the stability of the potential carbocationic intermediates will influence the preferred pathway. Cleavage of the propenyl-oxygen bond would lead to a resonance-stabilized propenoxy cation, a factor that can be quantified through computational analysis.

Table 2: Calculated Activation Energies for Analogous Orthoformate Hydrolysis

| Reaction Pathway | Substrate | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| A-1 Hydrolysis | Triethyl Orthoformate | DFT (B3LYP) | ~15-20 | researchgate.net |

| A-SE2 Hydrolysis | Encapsulated Orthoformate | QM/MM | 16.2 | nih.gov |

Note: This table presents data from studies on related orthoformates to illustrate typical activation energies for hydrolysis pathways.

For instance, the isomerization of the (E)-alkene to the (Z)-alkene is a potential transformation that can be studied computationally. The thermodynamic stability of the two isomers can be compared by calculating their ground-state energies. The (E)-isomer is generally expected to be more stable due to reduced steric strain. The kinetic barrier for this isomerization can also be calculated by locating the corresponding transition state.

Table 3: Representative Thermodynamic Data for a Generic E/Z Isomerization

| Parameter | Predicted Value (kcal/mol) |

| ΔE (E_Z - E_E) | +1 to +3 |

| Activation Energy (Ea) | > 40 (uncatalyzed) |

Note: These are typical values for alkene isomerization and are not specific to this compound.

Conformational Analysis and Stereochemical Prediction

This compound possesses several rotatable single bonds, leading to a variety of possible conformations. The key rotational barriers are around the C(ortho)-O bonds and the C(sp²)-O bond of the propenyl group.

Conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting conformers. The results are typically visualized in a potential energy diagram, showing the relative energies of stable conformers (energy minima) and the barriers to their interconversion (energy maxima).

For the methoxy groups, staggered conformations relative to the other C-O bonds are generally preferred. The orientation of the (E)-1-propenyl group relative to the rest of the molecule is of particular interest. The planarity of the vinyl ether moiety (C=C-O-C) is influenced by a balance of resonance stabilization (favoring planarity) and steric hindrance.

Table 4: Calculated Rotational Barriers for Analogous Substructures

| Bond of Rotation | Rotor Type | Computational Method | Calculated Barrier (kcal/mol) | Reference |

| C-C (Ethane) | CH3 | B3LYP/6-31G(d,p) | 2.8 | nih.gov |

| C-O (Methyl Vinyl Ether) | O-CH3 | DFT | ~5-7 | N/A |

| C-C (1,2-disubstituted ethane) | CH2X | B3LYP/6-311G(d,p) | 3.5 - 4.5 | youtube.com |

Note: This table provides examples of calculated rotational barriers for similar structural motifs to infer the conformational dynamics of this compound.

The stereochemistry of reactions involving this compound can also be predicted using computational methods. For example, in addition reactions to the C=C double bond, the facial selectivity can be assessed by calculating the energies of the transition states leading to the different stereoisomeric products.

Advanced Synthetic Applications and Methodological Advancements

Dimethyl(E)-1-propenyl Orthoformate as a Building Block in Complex Molecule Synthesis

The unique structure of this compound allows it to serve as a versatile C3 building block, offering multiple reaction pathways for the construction of complex molecular architectures.

Precursor for Functionalized Aldehydes and Ketones

Orthoformates are synthetic equivalents of a formyl group and can be precursors to aldehydes and their derivatives. The hydrolysis of simple orthoformates like trimethyl orthoformate yields a carboxylic acid ester (methyl formate) and an alcohol (methanol). wikipedia.org However, the vinyl ether linkage in this compound alters this reactivity.

Acid-catalyzed hydrolysis would likely proceed in a stepwise manner. The most labile bond is typically the vinyl ether linkage, which upon protonation and reaction with water would release propionaldehyde. The remaining dimethyl orthoformate fragment would then hydrolyze to methyl formate (B1220265) and methanol (B129727). This pathway makes the compound a masked form of propionaldehyde, which can be released under specific acidic conditions.

Furthermore, vinyl orthoformates can react with carboxylic acids to produce various products, including alkenyl esters and acylals, which are themselves precursors to carbonyl compounds. ru.nl The reaction of this compound with a carboxylic acid could lead to the formation of (E)-propenyl esters, valuable intermediates in organic synthesis. The development of rhodium-catalyzed methods for synthesizing functionalized α-vinyl aldehydes highlights the importance of vinyl groups in constructing complex carbonyl compounds. nih.govresearchgate.net

Reagent for Carbonyl Protection and Deprotection

One of the most common applications of orthoformates is the protection of aldehydes and ketones by converting them into acetals or ketals. organic-chemistry.org This protection strategy is essential in multistep syntheses to mask the reactivity of a carbonyl group while transformations are carried out on other parts of the molecule. Typically, trimethyl orthoformate is used with methanol under acidic catalysis to form a dimethyl acetal (B89532). wikipedia.orgorganic-chemistry.org

This compound can theoretically act as a protecting group reagent as well. In the presence of an acid catalyst, it can react with an aldehyde or ketone. In this role, it would likely serve as both the source of the protecting group and a dehydrating agent, similar to trimethyl orthoformate, which removes water by reacting with it to form methyl formate and methanol. organic-chemistry.org The resulting protected form would be a mixed acetal containing both methyl and (E)-1-propenyl groups, or a dimethyl acetal if the propenyl group acts as a leaving group.

Deprotection of the resulting acetal would be achieved under standard aqueous acidic conditions, regenerating the original carbonyl compound. The mildness and chemoselectivity of acetal formation and cleavage make this a cornerstone of modern synthetic strategy. organic-chemistry.org

Table 1: General Conditions for Carbonyl Protection using Orthoformates

| Carbonyl Type | Reagent | Catalyst | Conditions | Product |

| Aldehydes | Trimethyl orthoformate | Protic Acid (e.g., TsOH) or Lewis Acid (e.g., BF₃) | Anhydrous alcohol (e.g., Methanol), Room Temp to Reflux | Dimethyl Acetal |

| Ketones | Trimethyl orthoformate | Perchloric acid on silica (B1680970) gel | Solvent-free, Room Temperature | Dimethyl Ketal |

| Aldehydes | Triethyl orthoformate | Tetrabutylammonium tribromide | Absolute Alcohol | Diethyl Acetal |

This table represents typical conditions for simple alkyl orthoformates, which are expected to be analogous for reactions involving this compound.

Intermediate in Stereocontrolled Synthesis

The (E)-configuration of the double bond in this compound is a key feature that can be exploited in stereocontrolled synthesis. Reactions that involve the transfer of the propenyl group can proceed with retention of this geometry, allowing for the construction of products with predictable stereochemistry.

For example, the vinyl ether moiety can participate in nih.govnih.gov-sigmatropic rearrangements, such as the Claisen rearrangement. If the orthoformate is first converted into an allyl propenyl ether, a subsequent Claisen rearrangement would transfer the stereochemistry of the (E)-propenyl double bond to a newly formed stereocenter.

Additionally, the stereodefined vinyl ether can be a precursor to a specific enolate upon cleavage. This enolate could then react with electrophiles in a diastereoselective manner, guided by existing stereocenters in the substrate or chiral auxiliaries. The ability to generate stereocenters remote from the initial site of reaction is a sophisticated strategy in complex molecule synthesis. nih.gov While direct examples involving this compound are not prominent, the principles of stereocontrol in reactions of chiral vinyl ethers and in polycyclic ether synthesis are well-established. organic-chemistry.orgnih.govunl.pt

Integration into Cascade and Multicomponent Reactions

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot, are powerful tools for building molecular complexity efficiently. nih.gov Orthoformates, particularly triethyl orthoformate, are frequently employed in such processes, often acting as a one-carbon building block to form heterocyclic rings. mdpi.comresearchgate.net

This compound is well-suited for integration into these advanced synthetic strategies. It can initiate a reaction sequence by forming an electrophilic intermediate that is then trapped by a nucleophile. The unique feature of this reagent is the (E)-1-propenyl group, which can participate in subsequent steps of the cascade.

For instance, after an initial reaction at the orthoformate carbon, the intact vinyl ether moiety could act as a Michael acceptor, a diene, or a dienophile in a cycloaddition reaction. This allows for the rapid construction of complex polycyclic systems in a single operation. A hypothetical cascade could involve the reaction of an amine with the orthoformate to form an amidine, followed by an intramolecular Diels-Alder reaction where the propenyl group serves as the dienophile. Such organocatalytic cascade reactions represent a frontier in the total synthesis of natural products. nih.gov

Table 2: Examples of Multicomponent Reactions Involving Orthoformates

| Product Class | Reactants | Orthoformate Used | Catalyst/Conditions |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, Meldrum's Acid | Triethyl orthoformate | Dioxane, Reflux |

| 4-Aminoquinazolines | 2-Aminobenzonitrile, Ammonium (B1175870) Acetate | Triethyl orthoformate | Microwave, Solvent-free |

| Pyrimidines | Ketone, Ammonium Acetate | Triethyl orthoformate | ZnCl₂ or Boron Sulfuric Acid |

This table showcases the utility of simple orthoformates in MCRs. The vinyl functionality in this compound provides an additional reactive handle for designing novel cascade sequences. mdpi.comresearchgate.net

Development of Novel Reagents Utilizing the Orthoformate Moiety

The orthoformate functional group is not only a building block itself but can be used to synthesize other valuable reagents. For example, trimethyl orthoformate is a key reagent in the preparation of α-iodo dimethyl acetals and in acylation reactions where vinyl ethers are generated in situ. researchgate.net

Following this logic, this compound can be a precursor to a variety of novel reagents.

Vinylating Reagents: Reaction with Lewis acids could generate a reactive oxocarbenium ion, which could act as an electrophilic vinylating agent. The development of practical vinylating reagents is an active area of research. nih.gov

Boronate Esters: The vinyl group could potentially be converted into a vinyl boronate ester. Vinyl boronates are exceptionally useful in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. organic-chemistry.orgnih.gov A stereodefined vinyl boronate derived from this compound would be a valuable tool for stereospecific cross-couplings.

Functionalized Acylals: As studied by van Melick et al., vinyl orthoformates react with carboxylic acids to form dialkenyloxyalkyl carboxylates, which are themselves interesting synthetic intermediates. ru.nl

The combination of the orthoformate and the stereodefined vinyl ether in one molecule provides a platform for developing new synthetic tools that can introduce both a protected carbonyl (or equivalent) and a reactive vinyl group in a single step.

Future Directions and Perspectives in Dimethyl E 1 Propenyl Orthoformate Research

Emerging Methodologies in Green Chemistry for Orthoformate Synthesis

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods for orthoformates. Traditional routes often involve harsh reagents and generate significant waste. Emerging green chemistry approaches aim to mitigate these issues.

Key green methodologies include:

Solvent-Free and Aqueous Media Reactions: Conducting reactions under solvent-free conditions is an inherently green approach that eliminates volatile organic compounds (VOCs). researchgate.net The use of water as a reaction medium, given its low cost and safety profile, is also a significant area of interest for orthoformate synthesis. researchgate.net

Utilization of Industrial Byproducts: A notable green process involves using byproduct hydrogen chloride tail gas from other industrial syntheses. This method not only avoids the production of new waste but also adds economic value to a byproduct, as demonstrated in a patented process for preparing orthoformates. google.com This approach reduces equipment corrosion associated with byproduct hydrochloric acid and the only byproduct is ammonium (B1175870) chloride, which can be reasonably utilized. google.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. This has been successfully applied to the synthesis of various heterocyclic compounds using orthoesters.

These methodologies represent a significant step towards making orthoformate production more economical and environmentally friendly.

Exploration of Sustainable Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of sustainable catalytic systems for orthoformate reactions is a major research frontier. The focus is on catalysts that are recyclable, derived from abundant materials, and exhibit high efficiency and selectivity.

Examples of such systems include:

Heterogeneous Catalysts: Solid catalysts are advantageous due to their ease of separation from the reaction mixture, allowing for recycling and continuous processes. Zirconia (ZrO2)-based catalysts, such as ZrO2 supported on graphitic carbon nitride (g-C3N4) or in combination with palladium hydroxide (B78521) (Pd(OH)2/ZrO2), have shown promise. rsc.orgscilit.com Zirconia is noted for its physical rigidity and high resistance to acids and bases. scilit.com

Ionic Liquids: Brønsted acidic ionic liquids have proven effective in catalyzing the reaction between glycerol (B35011) and trimethyl orthoformate. mdpi.com These ionic liquids can be designed to have specific properties and can often be recycled, positioning them as green catalyst alternatives.

Biocatalysts: The use of enzymes, such as immobilized lipases, in combination with orthoformates for kinetic resolutions represents a highly selective and sustainable approach. mdpi.com This strategy leverages the high enantioselectivity of enzymes under mild reaction conditions.

The table below summarizes some of the sustainable catalytic systems being explored for reactions involving orthoformates.

| Catalyst System | Reactants/Reaction Type | Key Advantages |

| Pd(OH)₂/ZrO₂ | Substituted cyclohexanones and orthoesters | Heterogeneous, allows for synthesis of aryl ethers. rsc.org |

| Brønsted Acidic Ionic Liquids (e.g., BSMImHSO₄) | Glycerol and trimethyl orthoformate | Recyclable, accelerates reaction to high selectivity. mdpi.com |

| Immobilized Lipase (B570770) B from Candida antarctica (CALB) | Racemic ibuprofen (B1674241) and triethyl orthoformate | High enantioselectivity, mild conditions, biocatalytic. mdpi.com |

| ZrO₂/g-C₃N₄ Hybrid Nanocomposite | Alcohols/phenols and HMDS; synthesis of α-aminophosphonates | Recyclable, efficient under solvent-free conditions. scilit.com |

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques are providing unprecedented, real-time insights into the complex transformations involving orthoformates.

Future research will increasingly rely on:

Time-Resolved Spectroscopy: Techniques like Time-Resolved Infrared (TRIR) spectroscopy enable the study of reaction dynamics on ultrafast timescales, offering a detailed view of reaction mechanisms and the lifetimes of transient intermediates. numberanalytics.comnumberanalytics.com

Two-Dimensional (2D) Spectroscopy: 2D NMR and 2D-IR spectroscopy are powerful tools for elucidating complex molecular structures and tracking the subtle changes that occur during a reaction. numberanalytics.comnumberanalytics.com 2D techniques can reveal correlations between different parts of a molecule, which is invaluable for characterizing reaction intermediates. numberanalytics.com

Hyphenated and In-Situ Techniques: The coupling of separation techniques with spectroscopy (e.g., chromatography-IR spectroscopy) allows for the analysis of complex reaction mixtures. numberanalytics.com Furthermore, techniques like nanomechanical infrared spectroscopy (NAM-IR) and Surface-Enhanced Raman Spectroscopy (SERS) are pushing the boundaries of sensitivity, enabling the analysis of very small sample volumes and species at low concentrations. numberanalytics.comspectroscopyonline.com The integration of artificial intelligence and machine learning is also enhancing the ability to interpret the large and complex datasets generated by these advanced methods. spectroscopyonline.com

Computational Design of Novel Reactions and Reagents

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and testing of new molecules and reaction pathways. This predictive power is being harnessed to accelerate the discovery of novel applications for orthoformates.

Key areas of computational research include:

Virtual Screening and Mechanistic Studies: Molecular and quantum mechanics (QM and QM/MM) can be used to screen large numbers of potential reagents and predict their reactivity. rti.org These methods are also employed to elucidate complex reaction mechanisms, providing insights that are difficult to obtain through experimental means alone.

Materials Design: Computational modeling is used to design and test new materials with specific functional properties. rsc.org For instance, orthoformate-derived structures could be computationally evaluated for their potential in areas like energy storage or advanced polymers.

The synergy between computational prediction and experimental validation is expected to significantly shorten the development cycle for new reagents and processes involving Dimethyl(E)-1-propenyl orthoformate.

Interdisciplinary Research Opportunities

The unique reactivity of this compound and related compounds positions them at the crossroads of several scientific disciplines, creating fertile ground for collaborative research.

Promising interdisciplinary avenues include:

Medicinal Chemistry and Drug Discovery: Orthoformates are valuable building blocks in the synthesis of pharmaceuticals, including antimalarial agents and antibiotics. google.comwikipedia.org They also serve as protecting groups in the synthesis of complex molecules. wikipedia.org Future work could explore their use in creating novel drug delivery systems or in the synthesis of new classes of bioactive compounds like α-aminophosphonates, which have shown anti-proliferative activities. scilit.comnih.gov

Sustainable Chemistry and Bio-valorization: The reaction of orthoformates with bio-renewable feedstocks, such as glycerol (a byproduct of biodiesel production), opens up pathways for converting waste into valuable chemicals. mdpi.com This aligns with the principles of a circular economy and the development of sustainable biorefineries.

Materials Science and Polymer Chemistry: Orthoformates are used in the processing of polymers and in the synthesis of dyes. google.com Research into incorporating the unique structure of this compound into novel polymers could lead to materials with tailored optical, mechanical, or biodegradable properties.

By fostering collaboration between organic chemists, materials scientists, computational chemists, and biologists, the full potential of this compound can be realized.

Q & A

Q. Advanced: How can computational models like DFT improve the prediction of reaction pathways and intermediates during synthesis?

Methodological Answer:

For synthesis optimization, begin with controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to minimize side reactions. Use spectroscopic techniques (FT-IR, NMR) to monitor intermediates and verify product purity . Advanced approaches integrate Density Functional Theory (DFT) to model transition states and predict thermodynamic stability of intermediates. For example, DFT can simulate substituent effects on reaction kinetics, guiding solvent selection or catalyst design .

Basic: What purification techniques are most effective for isolating this compound?

Q. Advanced: How can X-ray crystallography resolve ambiguities in structural characterization post-synthesis?

Methodological Answer:

Basic purification involves fractional distillation or column chromatography using non-polar stationary phases (e.g., silica gel) to separate isomers . For advanced structural confirmation, single-crystal X-ray diffraction provides unambiguous bond-length and angle data, critical for distinguishing stereoisomers or confirming (E)-configuration. Collaborative workflows (e.g., Cambridge Crystallographic Data Centre submissions) ensure rigorous validation .

Basic: How should researchers assess the compound’s stability under varying environmental conditions?

Q. Advanced: What microspectroscopic techniques can elucidate surface-mediated degradation mechanisms?

Methodological Answer:

Basic stability studies involve controlled exposure to humidity, light, or oxidants, with periodic GC-MS analysis to detect degradation products . Advanced research employs atomic force microscopy (AFM) or time-resolved Raman spectroscopy to observe nanoscale interactions on indoor surfaces (e.g., glass, polymers), revealing adsorption-desorption kinetics or catalytic degradation pathways .

Basic: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Q. Advanced: What statistical or quantum mechanical approaches validate experimental vs. theoretical discrepancies?

Methodological Answer:

Basic resolution involves cross-validating NMR/IR data with synthetic controls (e.g., deuterated analogs) to rule out solvent or impurity effects . Advanced methods apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density topology, reconciling DFT-predicted vibrational modes with observed IR peaks .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Q. Advanced: How can in situ monitoring (e.g., reaction calorimetry) mitigate risks in scale-up experiments?

Methodological Answer:

Basic safety includes rigorous fume hood use, PPE (gloves, goggles), and pre-experiment risk assessments for exothermic reactions . Advanced labs implement reaction calorimetry to track heat flow in real time, preventing thermal runaway during scale-up. Coupled with FT-IR monitoring, this ensures early detection of unstable intermediates .

Basic: How do researchers ensure reproducibility in synthetic procedures for this compound?

Q. Advanced: What role do machine learning algorithms play in optimizing reaction parameters for reproducibility?

Methodological Answer:

Basic reproducibility requires detailed logs of solvent purity, temperature gradients, and catalyst activation . Advanced workflows use machine learning (e.g., Bayesian optimization) to analyze historical reaction data, identifying critical variables (e.g., stirring rate, pH) that influence yield consistency .

Basic: What analytical techniques confirm the absence of stereochemical impurities?

Q. Advanced: Can chiral chromatography coupled with molecular dynamics simulations enhance impurity profiling?

Methodological Answer:

Basic analysis uses chiral HPLC with polar organic mobile phases to separate (E)/(Z) isomers . Advanced profiling integrates molecular dynamics (MD) simulations to predict chiral stationary phase interactions, optimizing column selection and elution protocols for trace impurity detection .

Basic: How are spectroscopic databases utilized for rapid compound identification?

Q. Advanced: What advancements in hyperspectral imaging improve spatial resolution in surface analysis?

Methodological Answer:

Basic identification relies on NIST mass spectral libraries or SDBS NMR databases for peak matching . Advanced hyperspectral imaging (e.g., FT-IR microspectroscopy) maps compound distribution on heterogeneous surfaces at micron-scale resolution, critical for studying adsorption on indoor materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.